Comparative In Vivo Efficacy: Anticancer Agent 61 vs. CA-4P in a HepG2 Xenograft Model
The in vivo antitumor efficacy of anticancer agent 61 (3v) was directly compared to the known vascular disrupting agent CA-4P (combretastatin A-4 phosphate) in a human HepG2 xenograft mouse model. The study established that their tumor-suppressive effects were comparable [1]. This provides a benchmark against a clinically-relevant comparator, positioning agent 61 as a potent MTA with a similar efficacy profile to a well-characterized agent used in clinical trials.
| Evidence Dimension | In vivo tumor growth inhibition (HepG2 xenograft) |
|---|---|
| Target Compound Data | 54.5% tumor growth reduction at 50 mg/kg |
| Comparator Or Baseline | CA-4P (combretastatin A-4 phosphate): comparable tumor growth reduction at a standard dose |
| Quantified Difference | Efficacy is comparable (non-inferior). Agent 3v achieves 54.5% inhibition, comparable to the efficacy of CA-4P. |
| Conditions | BALB/c nude mice bearing human HepG2 xenografts; 50 mg/kg dose administered intravenously, once daily for 14 days. |
Why This Matters
For procurement decisions, this evidence supports the selection of Anticancer agent 61 as a credible alternative to CA-4P for in vivo studies targeting microtubule disruption in hepatocellular carcinoma, potentially offering a novel intellectual property position and a distinct chemical scaffold.
- [1] Liu Y, Wu Y, Sun L, Gu Y, Hu L. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. Eur J Med Chem. 2020 Apr 1;191:112181. View Source
